Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride
Description
IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is 5-(4-aminophenoxy)pyridine-2-carboxylic acid;dihydrochloride. This nomenclature reflects the structural architecture where the core picolinic acid framework (pyridine-2-carboxylic acid) bears a substitution at the 5-position with a 4-aminophenoxy group. The semicolon in the IUPAC name indicates the presence of two hydrochloride counterions associated with the organic base structure.
The structural representation reveals a pyridine ring system with a carboxylic acid functional group at the 2-position, which is characteristic of picolinic acid derivatives. The 5-position of the pyridine ring is connected through an ether linkage to a para-aminophenyl group. This creates a conjugated system that extends from the pyridine nitrogen through the ether oxygen to the aromatic amine functionality. The dihydrochloride form indicates that two chloride anions are present to balance the positive charges that can develop on the nitrogen atoms under acidic conditions.
The parent compound, without the hydrochloride salts, maintains the molecular structure 5-(4-aminophenoxy)pyridine-2-carboxylic acid with the molecular formula C12H10N2O3. The addition of two hydrochloride equivalents transforms this into the more stable and water-soluble dihydrochloride salt form commonly used in research applications.
CAS Registry Number and Alternative Naming Conventions
The Chemical Abstracts Service (CAS) Registry Number for picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride is 72133-30-3. This unique identifier serves as the primary reference for the compound across scientific databases and regulatory systems worldwide. The CAS number provides unambiguous identification regardless of naming variations or linguistic differences in chemical nomenclature.
Alternative naming conventions for this compound include several systematic and descriptive variations. The compound is also known as 2-Pyridinecarboxylic acid, 5-(4-aminophenoxy)-, dihydrochloride, which emphasizes the pyridine ring numbering system. Another common designation is 5-(p-Aminophenoxy)picolinic acid dihydrochloride, which utilizes the traditional "para" prefix notation for the amino group position.
Molecular Formula and Weight Analysis
The molecular formula for this compound is C12H12Cl2N2O3. This formula accounts for the complete salt form of the compound, including both hydrochloride counterions. The molecular composition reveals twelve carbon atoms forming the aromatic ring systems and carboxylic acid functionality, twelve hydrogen atoms distributed across the aromatic rings and functional groups, two chlorine atoms from the hydrochloride salts, two nitrogen atoms from the pyridine ring and amino group, and three oxygen atoms from the carboxylic acid and ether linkage.
The molecular weight of the dihydrochloride salt is 303.14 grams per mole. This molecular weight calculation incorporates the contributions from all constituent atoms, including the added mass from the two hydrochloride equivalents. The relatively modest molecular weight places this compound within a range suitable for various research applications while maintaining adequate structural complexity for specific biological or chemical interactions.
For comparative analysis, the parent compound without the hydrochloride salts has the molecular formula C12H10N2O3 and a corresponding molecular weight of 230.22 grams per mole. The difference of 72.92 mass units between the free acid and dihydrochloride forms represents the addition of two hydrochloric acid equivalents (2 × 36.46 = 72.92), confirming the stoichiometric relationship between the base compound and its salt form.
| Form | Molecular Formula | Molecular Weight (g/mol) | Reference |
|---|---|---|---|
| Free Acid | C12H10N2O3 | 230.22 | |
| Dihydrochloride Salt | C12H12Cl2N2O3 | 303.14 | |
| Mass Difference | 2HCl | 72.92 | Calculated |
The elemental composition analysis reveals that carbon represents the largest mass fraction, reflecting the aromatic nature of the compound structure. The presence of multiple heteroatoms (nitrogen, oxygen, chlorine) contributes to the compound's potential for hydrogen bonding and ionic interactions, which influences its solubility characteristics and stability properties.
SMILES Notation and InChI Key Specifications
The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is represented as: C1=CC(=CC=C1N)OC2=CN=C(C=C2)C(=O)O.Cl.Cl. This linear notation encodes the complete molecular structure including the spatial arrangement of atoms and bonds. The SMILES string begins with the aminophenyl group (C1=CC(=CC=C1N)), followed by the ether oxygen connection (O), then the pyridine ring with carboxylic acid (C2=CN=C(C=C2)C(=O)O), and concludes with the two separate chloride ions (.Cl.Cl).
The International Chemical Identifier (InChI) provides a more comprehensive structural representation: InChI=1S/C12H10N2O3.2ClH/c13-8-1-3-9(4-2-8)17-10-5-6-11(12(15)16)14-7-10;;/h1-7H,13H2,(H,15,16);2*1H. This hierarchical identifier includes connectivity information, tautomer specifications, and stereochemical details when applicable. The InChI format separates the organic component from the hydrochloride counterions using semicolons, with the organic portion describing the connectivity pattern and the chloride portions indicating the separate acid molecules.
The corresponding InChI Key is IJTFVJJXAVCDFP-UHFFFAOYSA-N. This condensed hash representation of the full InChI provides a fixed-length identifier suitable for database searching and compound matching applications. The InChI Key consists of three hyphen-separated segments: the first fourteen characters represent the molecular skeleton connectivity, the next ten characters encode stereochemical and tautomeric information, and the final character indicates the protonation state.
Properties
IUPAC Name |
5-(4-aminophenoxy)pyridine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3.2ClH/c13-8-1-3-9(4-2-8)17-10-5-6-11(12(15)16)14-7-10;;/h1-7H,13H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTFVJJXAVCDFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CN=C(C=C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222445 | |
| Record name | Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72133-30-3 | |
| Record name | Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072133303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Activation of Picolinic Acid for Coupling
A critical step in the synthesis is the activation of picolinic acid to facilitate amide or ether bond formation with the p-aminophenoxy group. Common activation methods include:
Conversion to Acid Chloride or Mixed Anhydride:
Picolinic acid is treated with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride intermediate. Alternatively, mixed anhydrides can be formed using alkyl, aryl, or benzyl chloroformates in the presence of a base. This activation enhances the electrophilicity of the carboxylic acid, enabling efficient coupling with amines or phenols.Use of Coupling Reagents:
Coupling reagents such as pivaloyl chloride have been employed to activate picolinic acid derivatives for subsequent amide bond formation with amine-containing substrates.
The introduction of the p-aminophenoxy group at the 5-position of picolinic acid involves several key transformations:
Preparation of 4-Iodomethylpicolinate Intermediate:
Picolinic acid is first converted to 4-chloromethylpicolinate hydrochloride via treatment with thionyl chloride and catalytic DMF, followed by substitution reactions with hydrogen iodide and hypophosphorous acid to yield 4-iodomethylpicolinate.Sonogashira Coupling Reaction:
The 4-iodomethylpicolinate intermediate undergoes a Sonogashira coupling with 4-ethynylaniline (or 3-ethynylaniline) in the presence of palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) chloride), copper iodide, and ammonia in ethanol. This reaction forms the extended aminopicolinic acid derivatives with the aminophenyl group linked through an ethynyl spacer.Reduction and Salt Formation:
Subsequent reduction steps convert nitro groups to amines if necessary, and the final compound is isolated as the dihydrochloride salt to improve stability and solubility.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents & Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Acid Activation | Picolinic acid + SOCl₂, catalytic DMF, 40-72 °C, 15-21 h | Picolinic acid chloride or mixed anhydride |
| 2 | Esterification | Methanol/toluene, reflux | Methyl 4-chloromethylpicolinate hydrochloride |
| 3 | Halogen Exchange | HI + H₃PO₂, 85-107 °C, 6 h | 4-Iodomethylpicolinate |
| 4 | Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, 2 M NH₃ in EtOH, room temp, 48 h | 4-(4-aminophenylethynyl)picolinic acid |
| 5 | Salt Formation | Treatment with HCl to form dihydrochloride salt | Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride |
Notes on Reaction Optimization and Yields
- The use of catalytic DMF during acid chloride formation enhances the reaction rate and yield by stabilizing intermediates.
- The Sonogashira coupling requires an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation and side reactions.
- The final dihydrochloride salt formation improves compound handling and purity for downstream applications.
Summary of Research Findings
- The synthetic route is well-documented and involves classical organic transformations such as acid activation, halogen exchange, and palladium-catalyzed coupling.
- The preparation of the 4-iodomethylpicolinate intermediate is a key step enabling the introduction of the aminophenoxy substituent.
- The Sonogashira coupling provides a versatile and efficient method for linking aromatic amines to the picolinic acid scaffold.
- Isolation as dihydrochloride salt enhances the physicochemical properties of the final compound.
Chemical Reactions Analysis
Types of Reactions
Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced to form different reduced species.
Substitution: The compound can undergo substitution reactions where the p-aminophenoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the broad-spectrum antiviral properties of picolinic acid against enveloped viruses. Notably, it has shown efficacy against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus. The mechanism of action involves:
- Compromising Viral Membrane Integrity : Picolinic acid disrupts the viral envelope, preventing successful entry into host cells.
- Inhibiting Virus-Cell Membrane Fusion : This action blocks the fusion process necessary for viral replication.
- Interfering with Cellular Endocytosis : By affecting the cellular uptake mechanisms, picolinic acid hinders viral infection processes.
In preclinical animal models, picolinic acid demonstrated promising antiviral efficacy, indicating its potential as a therapeutic agent during pandemics and outbreaks of viral infections .
Cancer Research
The compound has also been investigated for its role in cancer treatment. Research indicates that derivatives of picolinic acid can act as antitumor agents. These compounds have been synthesized and evaluated for their biological activities with promising results:
- Inhibition of Tumor Cell Proliferation : In vitro studies show that these derivatives can effectively slow down cancer progression by targeting specific pathways involved in cell growth and apoptosis.
- Potential as Gastrokinetic Agents : Some derivatives have shown efficacy in enhancing gastrointestinal motility, which can be beneficial in cancer treatments that affect digestive health .
Metal Complex Formation
Picolinic acid is utilized in the preparation of metal complexes, which have applications in various fields including catalysis and materials science. The method involves refluxing metal salts with picolinic acid in ethanol to form stable complexes. These metal-picolinate complexes are studied for their potential uses in:
- Catalytic Reactions : The unique properties of these complexes can enhance reaction rates and selectivity.
- Biomedical Applications : Some metal complexes exhibit biological activity that could be harnessed for therapeutic purposes .
Synthesis of Novel Compounds
Picolinic acid serves as a precursor in the synthesis of various novel compounds with potential therapeutic applications. For example:
- Development of New Antitumor Agents : The synthesis of derivatives such as 4-(4-Aminophenoxy)-N-methylpicolinamide has shown promise in inhibiting tumor growth through targeted mechanisms .
- Bioactive Molecules : Research into picolinic acid derivatives is ongoing to explore their interactions with biological targets, leading to new drug candidates for various diseases .
Case Study 1: Antiviral Efficacy
A study published in Nature demonstrated that picolinic acid significantly reduced viral loads in animal models infected with SARS-CoV-2. The compound was administered at various dosages, revealing a dose-dependent relationship between administration and viral load reduction .
Case Study 2: Antitumor Activity
In vitro experiments involving picolinic acid derivatives showed a marked decrease in proliferation rates of several cancer cell lines. The study emphasized the importance of structural modifications to enhance biological activity and selectivity towards tumor cells .
Mechanism of Action
The mechanism of action of Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride involves its interaction with DNA. The compound forms cross-links with DNA, inhibiting DNA replication and transcription, leading to cell death. This mechanism is similar to other platinum-based chemotherapy drugs but with improved efficacy and reduced side effects.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A first-generation platinum-based chemotherapy drug.
Carboplatin: A second-generation platinum-based chemotherapy drug.
Oxaliplatin: Another third-generation platinum-based chemotherapy drug.
Uniqueness
Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride is unique due to its improved efficacy and reduced side effects compared to other platinum-based chemotherapy drugs. Its structure allows for better interaction with DNA and reduced resistance by cancer cells.
Biological Activity
Picolinic acid, particularly in its derivative form as 5-(p-aminophenoxy)-, dihydrochloride , is an interesting compound due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its antiviral properties, neuroprotective effects, and potential therapeutic applications.
Chemical Structure and Properties
Picolinic acid is a pyridine carboxylate metabolite derived from tryptophan metabolism. The specific compound , 5-(p-aminophenoxy)-, dihydrochloride , features an amine group attached to a phenoxy moiety, enhancing its biological activity.
Antiviral Properties
Recent studies have highlighted the broad-spectrum antiviral capabilities of picolinic acid. It has been shown to inhibit the entry of enveloped viruses, including:
- SARS-CoV-2
- Influenza A virus
- Herpes simplex virus
Mechanistically, picolinic acid disrupts viral membrane integrity and interferes with the fusion process between viral and cellular membranes. In pre-clinical models, it demonstrated significant efficacy against these viruses, suggesting its potential as a therapeutic agent in viral infections .
Neuroprotective Effects
Picolinic acid also exhibits neuroprotective properties. Research indicates that it can block cholinergic neurotoxicity induced by quinolinic acid—a metabolite associated with neurodegenerative diseases. In studies involving rat models, co-injection of picolinic acid with quinolinic acid resulted in preserved activity of choline acetyltransferase (ChAT), a marker of cholinergic neuron health .
Table 1: Summary of Neuroprotective Effects
| Study Focus | Outcome |
|---|---|
| Cholinergic neurotoxicity | Attenuation of QUIN-induced neurotoxicity |
| ChAT Activity | Preservation after picolinic acid treatment |
Immunomodulatory Role
Picolinic acid is known to play a role in immunomodulation through its interaction with zinc finger proteins (ZFPs). By binding to these proteins, it alters their structure and function, which may influence immune responses to infections like herpes and acne vulgaris .
Case Studies
- Antiviral Efficacy Against SARS-CoV-2 : A study demonstrated that picolinic acid significantly reduced viral load in infected animal models. The mechanism was attributed to its ability to compromise viral entry pathways .
- Neuroprotection in Animal Models : In experiments involving the administration of picolinic acid alongside neurotoxic agents, researchers observed a marked decrease in neuronal damage indicators compared to controls .
Picolinic acid exerts its effects primarily through:
- Zinc Transport Modulation : Facilitating zinc transport which is crucial for various cellular functions.
- Inhibition of Viral Entry : Disrupting the processes that viruses use to enter host cells.
Potential Therapeutic Applications
Given its diverse biological activities, picolinic acid holds promise for:
- Antiviral therapies : Particularly for enveloped viruses.
- Neuroprotective treatments : For conditions associated with cholinergic dysfunction.
- Immunomodulatory agents : In managing immune response-related disorders.
Q & A
Q. What are the common synthetic routes for preparing 5-(p-aminophenoxy)picolinic acid dihydrochloride?
Methodological Answer: The compound can be synthesized via palladium-catalyzed decarboxylative cross-coupling reactions, as demonstrated in studies using 4-picolinic acid derivatives. Key steps include:
- Ligand selection (e.g., N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine) to stabilize palladium catalysts .
- Optimization of reaction solvents (e.g., DMF or DMSO) and temperatures (80–120°C) to enhance yield.
- Acidification with HCl to form the dihydrochloride salt, followed by purification via recrystallization or column chromatography.
Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?
Methodological Answer: Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at 5-position) .
- Mass Spectrometry (MS) : High-resolution MS for molecular ion verification.
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% recommended for biological assays).
Q. What safety precautions are necessary when handling this compound?
Methodological Answer: Refer to safety data sheets (SDS) for similar picolinic acid derivatives:
- Avoid inhalation and skin contact; use PPE (gloves, lab coat, goggles) .
- Store in a dry, cool environment to prevent decomposition.
- Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in palladium-catalyzed syntheses of this compound?
Methodological Answer: Systematic optimization involves:
- Screening ligands (e.g., phosphine-based) to enhance catalytic activity .
- Adjusting stoichiometry of aryl bromides and picolinic acid derivatives (1:1.2 molar ratio recommended).
- Monitoring reaction progress via TLC or in-situ IR spectroscopy to minimize side products.
Q. What mechanistic insights explain the catalytic role of palladium in decarboxylative cross-coupling reactions?
Methodological Answer: The palladium center facilitates:
- Oxidative addition with aryl bromides.
- Decarboxylation of the picolinic acid derivative to form a transient palladium-aryl intermediate.
- Reductive elimination to form the C–O bond at the 5-position .
Q. How should researchers address contradictions in reported catalytic efficiencies across studies?
Methodological Answer: Discrepancies may arise from:
- Ligand purity or solvent moisture content (use anhydrous solvents and recrystallized ligands) .
- Variations in palladium oxidation states (confirm catalyst integrity via XPS or cyclic voltammetry).
- Statistical analysis (e.g., ANOVA) to compare replicates and identify outliers.
Q. What stability challenges exist for this compound under physiological conditions, and how can they be mitigated?
Methodological Answer: The dihydrochloride salt may hydrolyze in aqueous buffers. Mitigation strategies include:
- Lyophilization for long-term storage.
- Use of non-aqueous solvents (e.g., DMSO) in in vitro assays.
- Monitoring degradation via LC-MS over time .
Q. How might this compound’s structure influence its biological activity in immune modulation studies?
Methodological Answer: The p-aminophenoxy group may mimic tryptophan metabolites, potentially interacting with indoleamine 2,3-dioxygenase (IDO) pathways. Experimental design should include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
